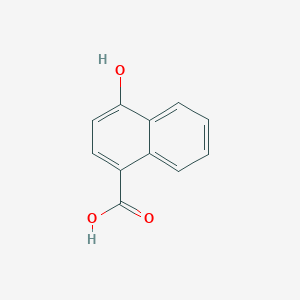

4-Hydroxy-1-naphthoic acid

Beschreibung

Historical Context and Evolution of Research Interest in Naphthoic Acid Derivatives

The scientific study of naphthoic acid derivatives dates back to the late 19th century, coinciding with major advancements in synthetic organic chemistry. Initial research primarily focused on simpler forms, such as 1-naphthoic and 2-naphthoic acid, which were instrumental as models for understanding aromatic carboxylic acids.

By the mid-20th century, the focus expanded to include hydroxylated derivatives like 1,4-dihydroxy-2-naphthoic acid. Researchers began exploring how the position and number of hydroxyl groups influenced the electronic properties, solubility, and biological activity of the naphthalene (B1677914) system. This foundational work, which included characterization using early spectroscopic techniques and X-ray crystallography, was crucial for understanding the physicochemical behavior of these compounds. A significant shift occurred in the 1970s, as research interest pivoted towards the biological and environmental roles of hydroxylated naphthoic acids, particularly their involvement in the microbial degradation of polycyclic aromatic hydrocarbons. This evolution laid the groundwork for the contemporary study of specific isomers like 4-hydroxy-1-naphthoic acid and their unique properties.

Interdisciplinary Significance in Organic Chemistry, Biochemistry, and Medicinal Science

The utility of this compound extends across multiple scientific disciplines, owing to its distinct functional groups.

Organic Chemistry: In synthetic organic chemistry, this compound is a versatile building block. It can be synthesized via the potassium hydroxide (B78521) fusion of 4-sulfo-1-naphthoic acid. chemicalbook.com The compound's reactivity allows it to serve as a precursor for more complex molecules. For instance, it is used to synthesize 4-Hydroxynaphthalene-1-carboxamide through a reaction with ammonia (B1221849) or an amine. It can also be formed as a major product in the Lewis-acid-mediated rearrangement of certain oxabenzonorbornadienes, highlighting its relevance in the study of complex reaction mechanisms. nih.gov Furthermore, it undergoes decarboxylation reactions when treated with agents like bromine or nitrous acid. chemicalbook.com

Biochemistry: In the realm of biochemistry, this compound is recognized for its interaction with biological pathways. Research has identified it as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes, including those for drug-metabolizing enzymes. nih.gov Specifically, studies using mouse and human colon cells have shown that this compound (referred to as 4-HNA in the research) can induce the expression of Cytochrome P450 enzymes CYP1A1 and CYP1B1. nih.gov While less potent than the related microbial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), 4-HNA was still capable of producing a maximal induction response for CYP1B1 in both cell lines tested. nih.gov This activity is attributed to the presence of the hydroxyl and carboxylic acid functional groups on the naphthalene structure. nih.gov

Medicinal Science: The biological activity of hydroxylated naphthoic acids makes them a subject of interest in medicinal science. Derivatives of this class of compounds are explored for a range of potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.airesearchgate.net The core structure of this compound is found within more complex molecules designed as selective inhibitors of specific biological targets. For example, the related isomer 1-hydroxy-2-naphthoic acid has been used as a starting material for developing inhibitors of the Mcl-1 oncoprotein, a target in cancer therapy. nih.gov Similarly, derivatives of 2-naphthoic acid have been developed as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. acs.orgresearchgate.net These examples underscore the value of the hydroxynaphthoic acid scaffold in drug discovery and development.

Data Tables

Table 1: Chemical Properties of this compound

This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 7474-97-7 | chemicalbook.comechemi.comnih.gov |

| Molecular Formula | C₁₁H₈O₃ | chemicalbook.comechemi.comcymitquimica.com |

| Molecular Weight | 188.18 g/mol | chemicalbook.comnih.govpharmaffiliates.com |

| IUPAC Name | 4-hydroxynaphthalene-1-carboxylic acid | nih.gov |

| Melting Point | 183-184 °C | chemicalbook.comechemi.com |

| Boiling Point | 442.2 °C (Predicted) | chemicalbook.com |

| InChI Key | PSAGPCOTGOTBQB-UHFFFAOYSA-N | cymitquimica.comstenutz.eu |

Table 2: Research Findings on the Aryl Hydrocarbon Receptor (AhR) Activity of this compound

This table details the findings from a study on the biological activity of this compound (4-HNA) and related compounds in inducing AhR-responsive genes.

| Compound | Cell Line | Target Gene | Activity Noted | Source(s) |

| This compound (4-HNA) | Mouse Colonic (YAMC) | CYP1B1 | Induced maximal (TCDD-like) response. | nih.gov |

| This compound (4-HNA) | Human Colonic (Caco2) | CYP1A1 | Induced maximal (TCDD-like) response. | nih.gov |

| This compound (4-HNA) | Human Colonic (Caco2) | CYP1B1 | Induced maximal (TCDD-like) response. | nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | YAMC & Caco2 | CYP1A1 & CYP1B1 | Most potent compound tested; used as a positive control. | nih.gov |

| 1-Naphthoic acid (1-NA) & 2-Naphthoic acid (2-NA) | YAMC | CYP1B1 | Did not significantly induce the gene. | nih.gov |

Eigenschaften

IUPAC Name |

4-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPCOTGOTBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322381 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-97-7 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7474-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Naphthoic Acid and Its Structural Analogs

Strategies for de novo Synthesis of the Naphthoic Acid Core

The synthesis of the 4-hydroxy-1-naphthoic acid framework can be achieved through several distinct methodologies, starting from simpler, more readily available precursors. These strategies involve the construction of the substituted naphthalene (B1677914) ring system through classical and modern organic chemistry reactions.

A key method for the synthesis of this compound involves the high-temperature fusion of specific naphthalene derivatives with potassium hydroxide (B78521). chemicalbook.comnrc.gov This harsh but effective method facilitates the nucleophilic aromatic substitution of a sulfonate or related group with a hydroxyl group. The process typically involves heating the substrate with molten potassium hydroxide, often in the absence of a solvent. nrc.gov

One documented pathway utilizes 4-sulfo-1-naphthoic acid as the starting material. By subjecting this compound to potassium hydroxide fusion at approximately 200°C, the sulfonic acid group at the 4-position is displaced, yielding the desired this compound. chemicalbook.com A similar transformation can be achieved starting from 4-cyanonaphthalene-1-sulfonic acid, which also undergoes hydrolysis and substitution under these conditions to form the target molecule. chemicalbook.com

| Starting Material | Key Reagent | Condition | Product |

|---|---|---|---|

| 4-Sulfo-1-naphthoic acid | Potassium Hydroxide (KOH) | Fusion at ~200°C | This compound |

| 4-Cyanonaphthalene-1-sulfonic acid | Potassium Hydroxide (KOH) | Fusion at ~200°C | This compound |

The direct carboxylation of naphtholate salts, a process known as the Kolbe-Schmitt reaction, represents a fundamental route to hydroxy-substituted naphthoic acids. google.com This reaction involves treating an alkali metal naphtholate, such as potassium naphtholate, with carbon dioxide under elevated temperature and pressure. google.comepo.org

In this synthesis, a naphthol is first deprotonated with a strong base like potassium hydroxide to form the corresponding potassium naphtholate. google.com To ensure the reaction proceeds efficiently, the process is conducted under substantially anhydrous conditions. The dried potassium naphtholate is then subjected to a carbon dioxide atmosphere at temperatures typically ranging from 50 to 150°C and superatmospheric pressure. google.com The carboxylation of the naphtholate ring occurs, and subsequent acidification of the resulting potassium salt yields the hydroxy naphthoic acid. google.com The regioselectivity of the carboxylation can be influenced by factors such as the choice of alkali metal and reaction temperature, leading to mixtures of isomers. epo.org

| Precursor | Key Reagents | Intermediate | Product |

|---|---|---|---|

| α-Naphthol | 1. Potassium Hydroxide (KOH) 2. Carbon Dioxide (CO₂) | Potassium 1-naphtholate | This compound (and isomers) |

Naphthalene sulfonic acids are versatile intermediates in the synthesis of naphthoic acids. As mentioned previously, 4-sulfo-1-naphthoic acid can be directly converted to this compound via potassium hydroxide fusion. chemicalbook.com This precursor itself originates from the sulfonation of naphthalene derivatives.

Another related starting material is 1-aminonaphthalene-4-sulfonic acid (Nevile and Winther's acid). chemicalbook.comnih.gov This compound can be transformed into 4-cyanonaphthalene-1-sulfonic acid through a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt. The resulting cyano-sulfonic acid derivative can then be subjected to hydroxide fusion to produce this compound. chemicalbook.com

More complex, multi-step syntheses can construct the naphthoic acid core from simple benzene-derived compounds. One such industrial approach involves the alkylation of benzene (B151609) or toluene (B28343) with alkenes like pentene or butene. The resulting alkylated benzene is then subjected to dehydrocyclization, a high-temperature catalytic process that forms the second aromatic ring, yielding methylnaphthalene. google.com Subsequent oxidation of the methyl group under appropriate conditions converts it to a carboxylic acid, forming a naphthoic acid. If the appropriate starting materials and reaction sequence are chosen, this can lead to the this compound skeleton after introduction of the hydroxyl group.

A different modern approach involves the Lewis-acid-mediated rearrangement of specifically substituted oxabenzonorbornadienes. nih.gov In certain cases, where acyl migration is disfavored due to the substitution pattern on the aromatic ring, these precursors rearrange to yield this compound esters as the major products. nih.gov This method provides a route to functionalized analogs that may be difficult to access through classical methods.

Regioselective Functionalization and Derivatization of this compound

The presence of two distinct functional groups, a carboxylic acid and a phenolic hydroxyl group, allows for a variety of regioselective derivatization reactions on the this compound molecule.

Esterification: The carboxylic acid moiety of this compound can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This is an equilibrium-driven process, often facilitated by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Naphthoic acids can be esterified with a range of linear, branched, or specialized alcohols (like OXO-alcohols) to produce various esters with different physical properties. google.com

Amidation: The synthesis of amides from this compound typically involves the initial activation of the carboxylic acid group. A standard laboratory method is the conversion of the carboxylic acid to an acid chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting highly reactive acid chloride can then be treated with an amine (or ammonia) to form the corresponding amide. The reaction temperature for the amidation step is often controlled, ranging from 0°C to 60°C, to manage the reactivity and optimize the yield. google.com Alternatively, direct amidation can be accomplished using coupling agents, such as carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC), which facilitate the formation of the amide bond between the carboxylic acid and an amine without the need to isolate the acid chloride intermediate. mdpi.com

| Reaction Type | Target Group | Key Reagents | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via Acid Chloride) | Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Amine/Ammonia (B1221849) | Amide |

| Amidation (Direct Coupling) | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide |

Alkylation and Arylation Strategies

The carbon-hydrogen (C-H) bonds of the naphthoic acid core, while typically unreactive, can be functionalized through modern catalytic methods. Arylation, the formation of a carbon-carbon bond with an aryl group, has emerged as a powerful strategy. For instance, palladium-catalyzed C-H arylation allows for the direct coupling of aryl halides with naphthoic acid derivatives. While remote C4-H functionalization of α-naphthoic acids can be challenging due to the higher accessibility of C2 and C8 positions, specific directing groups can achieve high regioselectivity. chemicalbook.com Amide-directed palladium-catalyzed C4 arylation of 1-naphthamides demonstrates that strategic placement of a directing group can overcome inherent reactivity patterns. chemicalbook.com

Ruthenium-catalyzed methods have also been developed for the C-H arylation of related naphthol systems with a variety of aryl and heteroaryl halides, tolerating a wide range of functional groups. nih.govorgsyn.org These approaches, often utilizing carboxylic acids as traceless directing groups, provide efficient pathways to biaryl structures that are otherwise difficult to access. nih.gov

Alkylation of hydroxy-substituted aromatic compounds, including naphthol derivatives, can be achieved using alkylating agents like olefins or alcohols in the presence of an acidic catalyst. acs.org The conditions for these reactions, such as temperature and pressure, can be controlled to influence the degree of alkylation, yielding both mono- and di-alkylated products. acs.org Research into optimizing the alkylation of carboxylic acid derivatives has shown that the choice of base, starting material form (e.g., t-Butyl ester), and alkyl halide significantly impacts reaction efficiency and yield. google.com

| Method | Catalyst/Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Amide-Directed C4 Arylation | Palladium catalyst | 1-Naphthamides | High regioselectivity for the C4 position; functional group compatibility. | chemicalbook.com |

| peri C-H Arylation | Ruthenium catalyst | 1-Naphthol | Couples with various aryl and heteroaryl halides; tolerates diverse functional groups. | nih.gov |

| General C-H Arylation | Pd/C catalyst | Polyaromatic hydrocarbons (e.g., Naphthalene) | Uses aryliodonium salts; proceeds under mild conditions. | tandfonline.com |

Introduction of Methoxy (B1213986) and Hydroxy Substitutions

The introduction of additional methoxy and hydroxy groups onto the this compound framework can significantly alter its chemical and physical properties. Various synthetic routes have been developed to access these polysubstituted derivatives.

For example, 1,4-dihydroxy-2-naphthoic acid can be synthesized by reacting 1,4-dihydroxynaphthalene (B165239) with an alkali metal alcoholate to form a salt, which is then carboxylated using carbon dioxide gas. google.com Similarly, 1,6-dihydroxy-2-naphthoic acid is prepared from 1,6-dihydroxynaphthalene. chemicalbook.com The synthesis of 1,3-dihydroxy-2-naphthoic acid can be achieved from its corresponding ester, ethyl 1,3-dihydroxy-2-naphthoate. orgsyn.org

Methoxy groups can be introduced through the methylation of a corresponding hydroxy group. A common method involves reacting a hydroxy-naphthaldehyde precursor with methyl iodide in the presence of a base like sodium hydroxide. The aldehyde can then be oxidized to the carboxylic acid. Conversely, the aldehyde precursor itself can be synthesized via the reduction of the corresponding naphthoic acid using a reducing agent like lithium aluminum hydride. A chemo-enzymatic, sustainable approach has been developed for 6-hydroxy-5,7-dimethoxy-2-naphthoic acid starting from sinapic acid, which is found in numerous plants. tandfonline.com

| Target Compound | Key Starting Material(s) | Key Reagents/Steps | Reference |

|---|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid | 1,4-Dihydroxynaphthalene | Alkali metal alcoholate, Carbon dioxide | google.com |

| 1,6-Dihydroxy-2-naphthoic acid | 1,6-Dihydroxynaphthalene | Magnesium methyl carbonate | chemicalbook.com |

| 1,3-Dihydroxy-2-naphthoic acid | Ethyl 1,3-dihydroxy-2-naphthoate | Hydrolysis | orgsyn.org |

| 4-Methoxy-1-naphthoic acid | 4-Hydroxy-1-naphthaldehyde | Methyl iodide, Base (e.g., NaOH), followed by oxidation | |

| 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid | Sinapic acid | Laccase enzyme, NaOH | tandfonline.com |

Formation of Azo Dyes and Metal Complexes

The phenolic nature of this compound makes it a suitable coupling component for the synthesis of azo dyes. Azo dyes are characterized by the -N=N- functional group, which connects two aromatic rings. The synthesis typically involves a two-step process. chemistrystudent.com First, an aromatic amine is converted into a diazonium salt by reacting it with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (e.g., 0-5 °C) to prevent decomposition of the unstable diazonium salt. chemistrystudent.comcuhk.edu.hk

In the second step, known as the coupling reaction, the diazonium salt acts as an electrophile and reacts with an activated aromatic compound, such as this compound. chemistrystudent.cominternationaljournalcorner.com The hydroxyl group on the naphthoic acid ring is a strong activating group, directing the electrophilic substitution. The reaction is typically carried out in a basic solution. internationaljournalcorner.com

The resulting azo dyes, which incorporate the hydroxynaphthoic acid moiety, can act as versatile ligands for coordinating with metal ions. The carboxylate and phenolic oxygen atoms, along with the azo nitrogen atoms, can serve as donor sites to form stable chelate complexes with various transition metals like Ni(II), Cu(II), Zn(II), and Pd(II). internationaljournalcorner.comasianpubs.org The synthesis of these metal complexes is generally achieved by mixing an alcoholic solution of the metal salt with a solution of the azo dye ligand. internationaljournalcorner.com The resulting complexes often exhibit distinct stoichiometries and geometries, such as mononuclear or binuclear structures. internationaljournalcorner.com

Cascade Reactions and Annulation Approaches to Naphthoic Acid Derivatives

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, and annulation strategies, which involve the fusion of a new ring onto a pre-existing one, are powerful tools for the efficient construction of complex naphthoic acid derivatives.

One approach involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which can lead to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov This method allows for novel substitution patterns that are otherwise difficult to access. nih.gov Another strategy is the Danheiser benzannulation, a thermal reaction of cyclobutenones with acetylenes to produce highly substituted phenols and, by extension, can be applied to create naphthalene systems. wikipedia.org

Transition metal-catalyzed cascade annulations have also been developed. For example, Ruthenium(II)-catalyzed [4+2] annulation of 1,4-naphthoquinones with benzoic acids yields naphthoquinone lactones. acs.org Palladium-catalyzed cascade reactions involving C-H arylation followed by intramolecular cyclization can be used to rapidly assemble complex polycyclic structures like benzanthrones from 1-naphthoic acid. rsc.org Similarly, copper-catalyzed annulation of 2-naphthols with azirines proceeds through a cascade involving dearomatic nucleophilic ring opening and intramolecular cyclization to yield C-3-naphthol-substituted benzo[e]indoles. nih.gov These methods showcase the efficiency of cascade and annulation reactions in building molecular complexity from simpler naphthoic acid precursors. rsc.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. This involves using renewable feedstocks, employing catalytic rather than stoichiometric reagents, increasing atom economy, and using environmentally benign solvents.

A notable example of a sustainable approach is the chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid, a compound abundant in plants like rapeseed and mustard. tandfonline.com This process utilizes a laccase enzyme as a biocatalyst, which operates under mild conditions and uses atmospheric oxygen as the oxidant, producing only water as a byproduct. tandfonline.comresearchgate.net Such biocatalytic methods avoid the harsh reagents and conditions often associated with traditional chemical synthesis.

Another green strategy focuses on utilizing carbon dioxide (CO₂), a greenhouse gas, as a C1 feedstock. A novel method for synthesizing 1-naphthoic acid involves the direct carboxylation of naphthalene with CO₂ using a Lewis acid catalyst. google.com This process boasts a 100% atom utilization rate, representing the highest level of atom economy. google.com It circumvents the traditional oxidation of 1-methylnaphthalene, which often requires large quantities of heavy metal salt catalysts and harsh conditions, leading to significant environmental pollution. google.com Furthermore, sustainable methods are being developed for the isolation and purification of related compounds like naphthalene sulfonic acids, which focus on the inherent recycling of acidic streams to create an environmentally and economically viable process. google.com

| Strategy | Starting Material(s) | Key Reagent/Catalyst | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Synthesis | Sinapic acid | Laccase enzyme, O₂ | Use of Renewable Feedstocks, Catalysis, Benign Byproducts (water) | tandfonline.com |

| Direct Carboxylation | Naphthalene, CO₂ | Lewis acid | Atom Economy (100%), Use of Greenhouse Gas as Feedstock, Avoids Heavy Metals | google.com |

| Recycling of Acidic Streams | Naphthalene Sulphonic Acids | Customized formulations for isolation | Prevention of Waste, Process Intensification | google.com |

Mechanistic Studies and Reaction Pathways of 4 Hydroxy 1 Naphthoic Acid Transformations

Decarboxylation Mechanisms and Resultant Species

The decarboxylation of 4-Hydroxy-1-naphthoic acid, the removal of the carboxyl group as carbon dioxide, can be induced thermally or catalytically. While the precise mechanism for this specific molecule is not extensively detailed in the literature, it is possible to infer the likely pathways based on studies of analogous aromatic carboxylic acids.

In thermal decarboxylation, the reaction likely proceeds through a concerted mechanism involving a cyclic transition state, particularly if a proton can be transferred from the hydroxyl group to the carboxyl group, or vice-versa, facilitating the elimination of CO2. The presence of the hydroxyl group ortho or para to the carboxylic acid can influence the electronic density of the ring and potentially lower the activation energy for decarboxylation compared to unsubstituted naphthoic acid. The primary resultant species from the decarboxylation of this compound is 1-naphthol.

Catalytic decarboxylation, on the other hand, can proceed via different mechanisms depending on the catalyst used. For instance, metal oxide catalysts can facilitate decarboxylation by interacting with the carboxyl group, weakening the C-C bond and promoting the release of carbon dioxide. In some cases, this can involve the formation of an organometallic intermediate. The reaction conditions, such as temperature and the presence of a basic or acidic medium, can significantly influence the reaction pathway and the efficiency of the decarboxylation process.

| Condition | Proposed Mechanism | Primary Product |

| Thermal | Concerted mechanism via a cyclic transition state | 1-Naphthol |

| Catalytic (e.g., metal oxides) | Formation of metal-carboxylate complex, weakening of C-C bond | 1-Naphthol |

Oxidative Degradation Pathways of Hydroxy Naphthoic Acids

The oxidative degradation of this compound can be initiated by highly reactive species such as hydroxyl radicals, leading to a cascade of reactions that result in various degradation products.

Hydroxyl Radical-Induced Oxidation

The hydroxyl radical (•OH) is a powerful oxidizing agent that can readily attack the aromatic ring of this compound. The reaction is typically diffusion-controlled, meaning it occurs at a very high rate. The hydroxyl radical can either abstract a hydrogen atom from the hydroxyl group or, more commonly, add to the electron-rich aromatic ring. This initial attack is a critical step in the degradation process.

Formation of Hydroxylated Adduct Radicals

The addition of a hydroxyl radical to the aromatic ring of this compound results in the formation of a hydroxylated adduct radical. This radical intermediate is a cyclohexadienyl-type radical, where the aromaticity of the naphthalene (B1677914) ring is temporarily disrupted. The position of the hydroxyl radical addition is influenced by the directing effects of the existing hydroxyl and carboxyl groups. These groups, particularly the hydroxyl group, are activating and will direct the incoming radical to the ortho and para positions.

Quinone-like and Ring-Opened Product Formation

The hydroxylated adduct radicals are unstable and can undergo further reactions. One significant pathway involves the elimination of a water molecule to restore aromaticity, leading to the formation of dihydroxynaphthoic acid isomers. Subsequent oxidation of these dihydroxy intermediates can yield quinone-like structures, such as 1,4-naphthoquinone (B94277) derivatives.

Alternatively, the radical adducts can react with molecular oxygen to form peroxyl radicals. These peroxyl radicals can then undergo a series of complex reactions, including cyclization and cleavage of the aromatic ring. This can lead to the formation of various ring-opened products, such as phthalic acid and other smaller organic acids. The exact nature of the final products depends on the reaction conditions, including the concentration of oxidants and the pH of the medium. The oxidation of naphthalene initiated by OH radicals is known to lead to the formation of ring-opening products like formylcinnamaldehyde and various organic acids researchgate.net.

| Reaction Stage | Description | Key Intermediates/Products |

| Initiation | Attack of hydroxyl radical on the aromatic ring | Hydroxylated adduct radicals |

| Propagation | Further oxidation of radical adducts | Dihydroxynaphthoic acids, Peroxyl radicals |

| Product Formation | Transformation of intermediates | Naphthoquinone derivatives, Phthalic acid, Formylcinnamaldehyde |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) on the naphthalene ring of this compound is generally challenging due to the electron-rich nature of the aromatic system. However, such reactions can occur under specific conditions, typically involving a strong nucleophile and often requiring the presence of activating groups or a suitable leaving group on the ring.

The mechanism for SNAr reactions typically proceeds via an addition-elimination pathway. In this mechanism, the nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex chemistrysteps.com. The aromaticity of the ring is temporarily lost in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored.

Acidolysis and Phenolysis in Polymerization Reactions Involving Naphthoic Acid Analogs

This compound, and more commonly its isomers like 6-hydroxy-2-naphthoic acid, are important monomers in the synthesis of high-performance liquid crystalline polyesters. The polymerization typically occurs through a melt polycondensation process involving acidolysis and phenolysis reactions.

In the context of producing copolyesters, for example with 4-hydroxybenzoic acid, the hydroxyl groups are often first acetylated to form acetoxy derivatives. The polymerization then proceeds through a series of transesterification reactions.

Acidolysis refers to the reaction where the carboxylic acid group of one monomer attacks the ester (acetoxy) group of another monomer, leading to the elimination of acetic acid and the formation of a new ester linkage in the polymer chain.

Phenolysis is the reaction where the phenolic hydroxyl group of one monomer attacks the ester group of another, again with the elimination of a small molecule (like acetic acid if an acetoxy group is involved) and the formation of the polyester (B1180765) backbone.

These reactions are equilibrium-controlled, and the removal of the volatile byproduct (e.g., acetic acid) is crucial to drive the polymerization towards high molecular weight polymers. The mechanism involves nucleophilic acyl substitution at the carbonyl carbon of the ester group. The reaction kinetics and the final properties of the polymer are influenced by factors such as temperature, catalyst, and the reactivity of the functional groups. The copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid is a well-studied example of this type of polymerization researchgate.net.

| Reaction Type | Nucleophile | Electrophile | Byproduct |

| Acidolysis | Carboxylic acid group | Acetoxy group | Acetic acid |

| Phenolysis | Phenolic hydroxyl group | Ester group | Acetic acid (from acetoxy) or another alcohol |

Acyl Migration and Rearrangement Mechanisms in Naphthoic Acid Ester Formation

The formation of naphthoic acid esters, including derivatives of this compound, can proceed through complex rearrangement and migration pathways. A notable example is the Lewis acid-mediated transformation of oxabenzonorbornadienes, which serves as a synthetic route to various substituted hydroxy-naphthoic acid esters. nih.gov The mechanism of this reaction is dictated by the electronic properties of substituents on the substrate, which control the regioselectivity of the rearrangement. nih.gov

The proposed mechanism commences with the opening of the oxa-bridge in the oxabenzonorbornadiene substrate, a step that is selective and product-determining. This cleavage is thought to occur heterolytically, generating a carbocationic intermediate. nih.gov The relative stability of the possible carbocations dictates which C–O bond is cleaved. Following the formation of this intermediate, a 1,2-acyl shift may occur. This type of migration is consistent with previously observed 1,2-acyl shifts in rearrangements mediated by Lewis acids. nih.gov Subsequent rearomatization through the loss of a proton yields the final hydroxy-naphthoic acid ester product. nih.gov

Research has shown that the substitution pattern on the oxabenzonorbornadiene framework is critical in directing the reaction outcome. Specifically, the presence of substituents at the C3 position was found to disfavor the acyl migration process. In these cases, this compound esters were obtained as the major products, indicating that the rearrangement pathway is highly sensitive to steric and electronic influences at this position. nih.gov In contrast, substrates with electron-donating groups at other positions, such as a methoxy (B1213986) group at C5, exclusively yielded 1-hydroxy-2-naphthoic acid esters. nih.gov This highlights the precise control that substituent electronics exert over the stability of the carbocationic intermediates and, consequently, the final product distribution. nih.gov

| Substituent Position | Observed Major Product(s) | Inferred Mechanistic Pathway | Reference |

|---|---|---|---|

| C3 | This compound esters | Acyl migration is disfavored | nih.gov |

| C5 (with electron-donating group, e.g., -OCH₃) | 1-Hydroxy-2-naphthoic acid ester (sole product) | Acyl migration is favored | nih.gov |

| C8 (with electron-donating group, e.g., -OCH₃) | Mixture of 1-Hydroxy-4-naphthoic acid ester and 1-Hydroxy-2-naphthoic acid ester | Favors formation of 1-hydroxy-4-naphthoic acid ester | nih.gov |

Proton-Transfer and Prototropic Equilibria within Diverse Solvent Systems

The chemical behavior of this compound and its isomers is profoundly influenced by the surrounding solvent environment, which governs the equilibria between different prototropic forms (tautomers). These equilibria involve the transfer of protons between the carboxylic acid and phenolic hydroxyl groups and potential solvent molecules, resulting in neutral, monoanionic, dianionic, or zwitterionic species. rsc.orgnih.gov The stability and predominance of any single form are dictated by the solvent's properties, particularly its hydrogen-bonding capabilities. rsc.orgnih.gov

Studies on various hydroxy-naphthoic acids in deep eutectic solvents (DESs) have provided significant insight into these solvent-dependent equilibria. DESs such as choline (B1196258) chloride:urea (ChCl:urea) and choline chloride:glycerol (B35011) (ChCl:glycerol) offer unique solvation environments due to their differing hydrogen-bond donor acidities. rsc.orgnih.gov In ChCl:urea, isomers like 3-hydroxy-2-naphthoic acid primarily exist in the monoanionic emitting form. rsc.orgnih.gov However, in ChCl:glycerol, which has a higher H-bond donor acidity, the neutral emitting form is also detected. rsc.orgnih.gov This is attributed to the glycerol component's ability to engage in strong hydrogen bonding with the solute's hydroxyl group, making its deprotonation less favorable. rsc.orgnih.gov The addition of a base to ChCl:urea can lead to the formation of a dianionic species by abstracting protons from both the -OH and -COOH groups, a process that is less efficient in ChCl:glycerol. rsc.orgnih.gov

The prototropic behavior of closely related compounds further illustrates these principles. For 4-hydroxy-1-naphthaldehyde, a concentration-dependent deprotonation process has been observed in solvents like methanol (B129727) and acetonitrile. researchgate.net In a derivative, 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, a solvent-dependent intramolecular proton transfer equilibrium exists between the neutral OH-form and a proton-transferred zwitterionic tautomer. The equilibrium favors the OH-form in acetonitrile, while the proton-transferred form is preferred in methanol. researchgate.net In less polar solvents such as chloroform (B151607) and methylene (B1212753) chloride, the OH-form is completely dominant. researchgate.net This demonstrates that both intermolecular and intramolecular proton transfer events are highly sensitive to the solvent's polarity and its ability to stabilize charged or zwitterionic species.

| Compound | Solvent | Predominant Prototropic Form(s) | Reference |

|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid | ChCl:urea | Neutral | rsc.orgnih.gov |

| 1-Hydroxy-2-naphthoic acid | ChCl:glycerol | Neutral | rsc.orgnih.gov |

| 3-Hydroxy-2-naphthoic acid | ChCl:urea | Monoanionic | rsc.orgnih.gov |

| 3-Hydroxy-2-naphthoic acid | ChCl:glycerol | Neutral and Monoanionic | rsc.orgnih.gov |

| 6-Hydroxy-2-naphthoic acid | ChCl:urea | Monoanionic (carboxylate) | rsc.orgnih.gov |

| 6-Hydroxy-2-naphthoic acid | ChCl:glycerol | Neutral | rsc.orgnih.gov |

| 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Acetonitrile | OH-form | researchgate.net |

| 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Methanol | Proton-transferred (zwitterionic) | researchgate.net |

| 4-Hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde | Chloroform / Methylene Chloride | OH-form (dominant) | researchgate.net |

Advanced Characterization Techniques in the Research of 4 Hydroxy 1 Naphthoic Acid

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-Hydroxy-1-naphthoic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule and its fragments with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula.

In the analysis of aromatic compounds, HRMS is crucial for confirming product identity in synthesis and for isolating novel compounds from natural sources. For instance, in the characterization of a related compound, 4-hydroxy-1-naphthalenesulfonic acid, negative-ion electrospray ionization (ESI) HRMS was used to confirm its identity by matching the experimentally measured mass of the deprotonated molecule [M-H]⁻ to its calculated exact mass nih.gov. Similarly, the molecular formula of 1-hydroxy-4-methoxy-2-naphthoic acid was confidently assigned using ESI-HRMS data researchgate.net.

For this compound (C₁₁H₈O₃), the expected monoisotopic mass is approximately 188.0473 Da. HRMS analysis would aim to detect an ion with an m/z value extremely close to this calculated mass, thereby confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Furthermore, by analyzing the fragmentation patterns under tandem mass spectrometry (MS/MS) conditions, HRMS can provide insights into the compound's structure and be used to elucidate reaction mechanisms. The fragmentation of the naphthoic acid core and the loss of functional groups like -OH and -COOH would produce characteristic daughter ions, helping to piece together the molecular structure.

| Parameter | Description | Expected Value for this compound |

| Ionization Mode | Typically Electrospray Ionization (ESI) in negative or positive mode. | [M-H]⁻ (negative) or [M+H]⁺ (positive) |

| Molecular Formula | C₁₁H₈O₃ | C₁₁H₈O₃ |

| Calculated Exact Mass | The precise mass of the most abundant isotope combination. | 188.04734 Da |

| Measured m/z | The experimental mass-to-charge ratio from HRMS. | Expected to be within 5 ppm of the calculated mass. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring system, as well as signals for the hydroxyl and carboxylic acid protons.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. Protons on the same ring as the substituents will have different chemical shifts from those on the other ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which helps to determine the substitution pattern on the naphthalene core. The acidic protons of the hydroxyl and carboxyl groups are typically observed as broad singlets and their chemical shifts can be concentration and solvent dependent. For example, in the ¹H NMR spectrum of the related 1-hydroxy-2-naphthoic acid in DMSO-d₆, the carboxylic acid proton appears as a singlet at δ 12.82 ppm, while the aromatic protons appear in the range of δ 7.22 to 8.57 ppm chemicalbook.com.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

In this compound, distinct signals would be expected for the carboxylic acid carbon, the carbon atom bearing the hydroxyl group (C4), the carbon to which the carboxyl group is attached (C1), the remaining aromatic carbons, and the quaternary carbons at the ring junctions. The carbonyl carbon of the carboxylic acid is typically found in the downfield region of the spectrum (δ 165-185 ppm). The carbon attached to the hydroxyl group (C-OH) would also be shifted downfield compared to unsubstituted aromatic carbons. For comparison, in 1-hydroxy-2-naphthoic acid, the carboxylic carbon appears at δ 172.99 ppm and the carbon bearing the hydroxyl group is at δ 160.78 ppm chemicalbook.com. The other aromatic carbons would appear in the typical range of δ 110-140 ppm.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

| ¹H NMR | ||

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, solvent dependent. |

| Phenolic Hydroxyl (-OH) | 5.0 - 10.0 | Broad singlet, may exchange with D₂O. |

| Aromatic (Ar-H) | 7.0 - 9.0 | Multiple signals (doublets, triplets, multiplets) showing coupling. |

| ¹³C NMR | ||

| Carbonyl (-COOH) | 165 - 185 | Quaternary carbon, often a weaker signal. |

| Aromatic (C-OH) | 150 - 165 | Quaternary carbon attached to the hydroxyl group. |

| Aromatic (Ar-C) | 110 - 140 | Signals for protonated and quaternary aromatic carbons. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and hydroxyl functional groups.

The most prominent feature is the very broad absorption band for the O-H stretching vibration of the carboxylic acid, which typically appears in the region of 2500–3300 cm⁻¹ chemguide.co.uk. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups. The phenolic O-H stretch also contributes to this region. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band, typically in the range of 1680–1710 cm⁻¹ for aromatic acids spectroscopyonline.com.

Other significant absorptions include the C-O stretching vibration, which is usually found between 1210 and 1320 cm⁻¹, and the out-of-plane O-H bend of the carboxylic acid dimer, which appears as a broad peak around 920 cm⁻¹ spectroscopyonline.com. Vibrations associated with the aromatic naphthalene ring, such as C=C stretching and C-H bending, also appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch | Carboxylic Acid & Phenol | 2500 - 3300 | Very Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Sharp, Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak, Multiple Bands |

| C-O Stretch | Carboxylic Acid / Phenol | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid (out-of-plane) | 900 - 960 | Broad, Medium |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state mdpi.com. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the provided search results, the technique has been successfully applied to its isomers, such as 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, to study their polymorphism and solid-state conformations nih.govresearchgate.net.

| Structural Parameter | Information Provided by SCXRD |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurements of the distances and angles between bonded atoms. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent forces. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is primarily used to assess its purity and to separate it from starting materials, byproducts, or degradation products.

The most common mode for analyzing aromatic acids is reversed-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase (e.g., a C18-modified silica column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound and its isomers, typical mobile phases consist of a mixture of acetonitrile or methanol (B129727) and water, often with an acidifier like formic acid, phosphoric acid, or trifluoroacetic acid added to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention sielc.comsielc.com.

Detection is typically achieved using a UV-Vis detector, as the naphthalene ring system possesses a strong chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) would be selected for monitoring to achieve the highest sensitivity. By comparing the retention time of the main peak in a sample to that of a pure reference standard, the identity of this compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| HPLC Parameter | Typical Conditions for Aromatic Acids |

| Column | Reversed-phase (e.g., C18, C8), 3-5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and acidified Water |

| Acidifier | Formic acid, Phosphoric acid, or Trifluoroacetic acid (TFA) (e.g., 0.1%) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 240 nm or λmax) nih.gov |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Studies

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique employed to determine the thermal stability and degradation characteristics of materials. wikipedia.orgetamu.edu The method involves continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. libretexts.org For this compound, TGA provides critical insights into its decomposition pattern, onset of degradation temperature, and the nature of its thermal decomposition products.

Detailed research findings on the thermal behavior of aromatic carboxylic acids indicate that decarboxylation is a primary degradation pathway at elevated temperatures. osti.govunt.eduresearchgate.net In this process, the carboxylic acid group (-COOH) is eliminated as carbon dioxide (CO₂). This behavior is well-documented for structurally similar compounds. For instance, 2-hydroxy-1-naphthoic acid, an isomer of the title compound, undergoes decarboxylation to form 2-naphthol and carbon dioxide upon melting. chemicalbook.comwikipedia.org Similarly, studies on hydroxybenzoic acids, such as salicylic acid, reveal that they undergo decomposition involving the loss of the carboxylic group. akjournals.comresearchgate.net

For this compound, a similar thermal degradation mechanism is anticipated. Upon heating, the compound is expected to be stable up to a certain temperature, after which it will undergo a single, primary decomposition step. This step involves the cleavage of the C-C bond between the naphthalene ring and the carboxyl group, leading to the release of carbon dioxide and the formation of 4-hydroxy-1-naphthalenol (1,4-dihydroxynaphthalene) as the solid residue.

The TGA curve would characteristically show a stable baseline at lower temperatures, corresponding to 100% of the initial mass. As the temperature increases to the decomposition range, a significant and relatively sharp drop in mass would be observed. The percentage of mass loss during this step can be theoretically correlated to the loss of a CO₂ molecule from the parent compound. The molecular weight of this compound (C₁₁H₈O₃) is approximately 188.18 g/mol , and the molecular weight of carbon dioxide (CO₂) is approximately 44.01 g/mol . The theoretical mass loss due to decarboxylation is therefore approximately 23.4%.

The results from a representative TGA experiment for this compound can be summarized in the following data table:

| Temperature Range (°C) | Mass Loss (%) | Derivative Peak (DTG) (°C) | Interpretation of Thermal Event |

|---|---|---|---|

| 25 - 200 | ~0.5% | - | Initial baseline stability, minor loss of adsorbed moisture. |

| 200 - 280 | ~23.5% | ~255 | Major decomposition step corresponding to the decarboxylation of the molecule, releasing carbon dioxide (CO₂). |

| > 280 | - | - | Formation of a stable residue (4-hydroxy-1-naphthalenol). Further decomposition may occur at much higher temperatures. |

The onset temperature of decomposition, often determined from the intersection of the baseline tangent and the tangent of the decomposition curve, provides a quantitative measure of the compound's thermal stability. The peak of the first derivative of the TGA curve (the DTG curve) indicates the temperature at which the rate of mass loss is at its maximum. wikipedia.org This comprehensive analysis derived from TGA is crucial for understanding the material's behavior at elevated temperatures, which is vital for applications in synthesis and materials science where thermal processing is involved.

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 1 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For aromatic compounds like naphthalene (B1677914) derivatives, the gap is influenced by the type and position of substituents. For instance, DFT calculations on naphthalene have shown a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com The introduction of hydroxyl and carboxyl groups in 4-Hydroxy-1-naphthoic acid is expected to modulate this gap, influencing its electronic and chemical properties. Analysis of the HOMO and LUMO energy levels also helps in calculating various chemical reactivity descriptors. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Acids

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO (Typical Value) | -6.13 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (Typical Value) | -1.38 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.75 | Indicates chemical reactivity and kinetic stability. samipubco.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential, associated with high electron density and susceptibility to electrophilic attack, while blue regions indicate positive potential, associated with electron deficiency and favorability for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyl groups, as these are the most electronegative sites. The hydrogen atom of the hydroxyl group and the acidic proton of the carboxyl group would exhibit a positive potential (blue). The aromatic ring would show a distribution of charge, influencing how the molecule interacts with other polar molecules or biological receptors. jmchemsci.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, going beyond the delocalized view of molecular orbitals. nih.gov It transforms the complex, many-electron wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonds. wikipedia.org This analysis is used to understand hybridization, charge distribution, and donor-acceptor (delocalization) interactions between filled (donor) and empty (acceptor) orbitals. nih.govwikipedia.org

The study of non-linear optical (NLO) properties is important for materials used in optoelectronics and photonics. researchgate.net Molecules with significant NLO properties often possess a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer. physchemres.org DFT calculations are a reliable method for predicting the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). physchemres.orgmdpi.com

This compound, with its naphthalene π-system and electron-donating (-OH) and electron-withdrawing (-COOH) groups, has the structural features conducive to NLO activity. A high value of first-order hyperpolarizability (β) indicates a strong NLO response. physchemres.org Computational studies can predict these values, guiding the synthesis of new materials with enhanced NLO properties. dtic.mil

Table 2: Calculated NLO Properties for a Representative Organic Molecule

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μtot) | 4.66 | Debye |

| Polarizability (αtot) | - | esu |

| First Hyperpolarizability (βtot) | 16.51 x 10-30 | esu |

Note: Values are representative and based on a similar molecule, 4-hydroxybenzaldehyde. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. epa.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. The model is built by correlating molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined biological activity. epa.govresearchgate.net

For this compound and its derivatives, QSAR studies could be employed to predict various biological activities, such as antimicrobial or receptor-binding potential. epa.govnih.gov For example, a QSAR model for the antimicrobial activity of related naphthalene sulfonic acid derivatives identified the importance of topological parameters in describing their efficacy. epa.gov Similarly, structure-activity relationship studies on hydroxyl/carboxy-substituted naphthoic acids have shown that the position and number of hydroxyl and carboxyl groups significantly impact their ability to bind to receptors like the aryl hydrocarbon receptor (AhR). nih.govnih.gov Such studies are crucial for the rational design of more potent and selective therapeutic agents.

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

In the context of this compound, MD simulations can be used to investigate its behavior in a solvent, such as water, to understand solvation effects. Furthermore, MD is invaluable for studying the interaction of the molecule with a biological target, such as a protein receptor. For instance, simulations were used to refine the binding modes of 1,4-dihydroxy-2-naphthoic acid within the aryl hydrocarbon receptor, optimizing the intermolecular interactions and assessing the stability of the ligand-receptor complex. nih.gov These simulations can reveal key hydrogen bonds and other non-covalent interactions that stabilize the binding, providing critical insights for drug design. nih.gov

Theoretical Prediction of Reactivity and Stability Parameters

The reactivity and stability of a molecule are governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate a variety of parameters that act as descriptors for these properties. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

A hypothetical table of such parameters, based on typical computational studies of similar aromatic carboxylic acids, is presented below to illustrate the nature of the data. It is important to note that these values are illustrative and not based on a specific published study of this compound.

Table 1: Hypothetical Reactivity and Stability Parameters for this compound

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Energy difference between HOMO and LUMO; a larger gap suggests higher stability and lower reactivity. |

| Ionization Potential (I) | 6.2 eV | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | 1.8 eV | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | 4.0 eV | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 0.45 eV⁻¹ | The reciprocal of chemical hardness; indicates a higher propensity for chemical reactions. |

Spectroscopic Simulations and Validation with Experimental Data

Computational chemistry is also a vital tool for simulating various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These simulations are invaluable for interpreting experimental spectra, assigning vibrational modes and chemical shifts, and confirming molecular structures. The comparison between theoretical and experimental spectra serves as a validation of both the computational methodology and the experimental findings.

Theoretical vibrational (IR) spectra are typically calculated using methods like DFT, which can predict the frequencies and intensities of the vibrational modes of the molecule. Similarly, NMR chemical shifts can be computed to aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

As with reactivity parameters, a specific computational study that simulates the spectra of this compound and compares it with experimental data is not available in the reviewed literature. However, computational analyses of analogous molecules, such as other hydroxynaphthoic acid isomers, have demonstrated excellent agreement between calculated and experimental spectroscopic data. These studies often involve optimizing the molecular geometry at a specific level of theory and then performing frequency and NMR calculations.

Below is an illustrative data table comparing hypothetical experimental spectroscopic data for this compound with theoretical values that would be obtained from such a computational study.

Table 2: Illustrative Comparison of Experimental and Simulated Spectroscopic Data for this compound

| Spectroscopic Data | Experimental Value (Hypothetical) | Simulated Value (Hypothetical) | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | 3350 (broad) | 3345 | O-H stretch (hydroxyl) |

| 3050 | 3048 | C-H stretch (aromatic) | |

| 1680 | 1675 | C=O stretch (carboxylic acid) | |

| 1605 | 1600 | C=C stretch (aromatic) | |

| 1250 | 1245 | C-O stretch (hydroxyl) | |

| ¹H NMR (ppm) | 12.1 (s, 1H) | 12.0 | -COOH |

| 10.2 (s, 1H) | 10.1 | -OH | |

| 8.2 (d, 1H) | 8.15 | H-8 | |

| 7.8 (d, 1H) | 7.75 | H-5 | |

| 7.6 (t, 1H) | 7.55 | H-6 | |

| 7.5 (t, 1H) | 7.45 | H-7 | |

| 7.2 (d, 1H) | 7.15 | H-2 | |

| 7.0 (d, 1H) | 6.95 | H-3 | |

| ¹³C NMR (ppm) | 170.5 | 170.2 | -COOH |

| 158.0 | 157.8 | C-4 | |

| 135.2 | 135.0 | C-8a | |

| 130.1 | 129.9 | C-4a | |

| 128.5 | 128.3 | C-5 | |

| 127.3 | 127.1 | C-8 | |

| 126.8 | 126.6 | C-6 | |

| 125.4 | 125.2 | C-7 | |

| 122.0 | 121.8 | C-1 | |

| 118.5 | 118.3 | C-2 | |

| 110.2 | 110.0 | C-3 |

The close correlation typically observed in such comparative studies underscores the predictive power of modern computational methods and their importance in chemical research.

Research Applications and Future Perspectives for 4 Hydroxy 1 Naphthoic Acid

Precursors for Advanced Materials and Functional Polymers

The rigid, planar structure of the naphthalene (B1677914) core makes 4-Hydroxy-1-naphthoic acid an attractive monomer for the synthesis of high-performance polymers with unique thermal and mechanical properties.

This compound has been identified as a monomer component in the synthesis of thermotropic aromatic polyesters, also known as liquid crystal polymers (LCPs). i.moscowi.moscowi.moscowgoogle.com These materials are renowned for their exceptional chemical resistance, high-temperature performance, and low melt viscosity, which allows for the molding of intricate, thin-walled parts. In the synthesis of these polyesters, the hydroxyl and carboxylic acid groups of this compound can undergo polycondensation reactions with other aromatic monomers to create the rigid, rod-like polymer chains that are characteristic of LCPs.

While this compound is a documented potential monomer, its isomer, 6-hydroxy-2-naphthoic acid (HNA), is more commonly used in well-known commercial LCPs, where it is often copolymerized with 4-hydroxybenzoic acid (HBA). science.gov The specific position of the functional groups on the naphthalene ring significantly influences the resulting polymer's properties, such as its melting point and the stability of its liquid crystalline phase. The exploration of this compound and other isomers remains an active area of research for developing novel LCPs with tailored properties.

Development of Fluorescent Probes and Chemical Sensors

The naphthalene moiety is a well-known fluorophore, a chemical compound that can re-emit light upon light excitation. This intrinsic property makes this compound and its derivatives promising candidates for the development of fluorescent probes and sensors for analytical and environmental applications. ambeed.com Derivatives of the core structure are often employed to fine-tune the sensing capabilities. For instance, related compounds like 4-methoxy-1-naphthaldehyde (B103360) are utilized in developing fluorogenic substrates and probes for quantifying biological molecules and studying enzyme kinetics.

Advanced Glycation End-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in aging and the complications of diabetes. nih.gov The development of molecules that can inhibit the formation of AGEs or break already-formed AGE crosslinks is a significant therapeutic goal. nih.gov

The screening for new AGE inhibitors and breakers often involves in vitro fluorescence-based assays. nih.gov In a typical assay, a protein like bovine serum albumin (BSA) is incubated with a reducing sugar (e.g., glucose) to form fluorescent AGEs. The efficacy of a test compound is measured by its ability to reduce the fluorescence signal, indicating either inhibition of AGE formation or the breaking of existing crosslinks. nih.gov While a variety of aromatic and heterocyclic compounds have been screened for this activity, specific research focusing on this compound as an AGE breaker is not yet prominent. epa.gov However, its phenolic acid structure makes it a plausible candidate for such screening, representing a potential future research direction.

The development of sensitive and selective sensors for detecting heavy metal ions and other environmental pollutants is crucial for environmental monitoring. Naphthoic acid derivatives are being explored for these applications due to their ability to act as ligands that can bind to metal ions, often resulting in a detectable change in their optical properties, such as fluorescence.

Furthermore, this compound has been identified as a transformation product in the environmental degradation of other pollutants. For example, it is formed during the nano-MoO2 activated peroxymonosulfate (B1194676) degradation of 1-naphthol, a common polycyclic aromatic hydrocarbon (PAH) derivative. unito.it Its presence in environmental samples can, therefore, serve as an indicator of the degradation of parent pollutants, making it relevant for monitoring the efficacy of water treatment and remediation processes. unito.itepa.gov

Advanced Strategies in Drug Discovery and Development

This compound serves as a valuable building block, or scaffold, in medicinal chemistry for the synthesis of more complex, biologically active molecules. chem960.com Its structure is found in some natural products, such as 6,7-dimethoxy-4-hydroxy-1-naphthoic acid, which has been isolated from the plant Helichrysum arenarium. mdpi-res.comnih.gov The presence of this core in nature suggests its potential for interacting with biological systems. The hydroxyl and carboxylic acid groups provide reactive handles for chemical modification, allowing chemists to synthesize a library of derivatives for biological screening. sci-hub.se

A key strategy in drug discovery is to start with a parent compound and create analogs—molecules with a similar structure—to optimize biological activity, selectivity, and pharmacokinetic properties. This compound has been successfully employed as a starting material for engineering novel therapeutic agents.

A notable example is its use in the synthesis of novel inhibitors for Histone Deacetylase 10 (HDAC10), an enzyme that has emerged as a potential target in cancer therapy, particularly for neuroblastoma. google.com In this context, the this compound core is incorporated into a larger molecule designed to fit into the active site of the HDAC10 enzyme. google.com This demonstrates how modifications to the parent compound can lead to analogs with highly specific and enhanced biological activity. google.com The principle that chemical modifications, such as esterification, can increase the biological potential of phenolic acids is well-established and applies to this scaffold as well. researchgate.net

The following table outlines examples of analogs based on the this compound scaffold and their applications.

| Compound Name | Structure | Application / Significance |

| This compound | Parent Scaffold | Starting material for synthesis of advanced materials and biologically active analogs. chem960.comgoogle.com |

| Methyl 4-hydroxy-1-naphthoate | Ester Analog | Key intermediate in the synthesis of pharmaceuticals and agrochemicals. chem960.com |

| 6,7-dimethoxy-4-hydroxy-1-naphthoic acid | Natural Analog | Isolated from Helichrysum arenarium; demonstrates the existence of the scaffold in nature. nih.gov |

| HDAC10 Inhibitor Precursor | Synthetic Analog | A complex derivative using the parent scaffold, designed for specific biological activity against a cancer target. google.com |

Exploration of Therapeutic Potential Beyond Current Applications

The therapeutic investigation of this compound and its structural relatives is expanding into new domains, with research pointing towards potential applications in inflammatory diseases, metabolic disorders, and pain management. A significant area of this exploration is the interaction of hydroxynaphthoic acid derivatives with key cellular receptors.

Studies have identified certain hydroxyl/carboxy naphthalene derivatives as agonists of the Aryl Hydrocarbon Receptor (AhR). For instance, while 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) was found to be a potent activator, related isomers like 1-hydroxy-2-naphthoic acid and 4-hydroxy-2-naphthoic acid also demonstrated the ability to induce a maximal response for the CYP1B1 gene, which is regulated by AhR. nih.gov This suggests a potential for these compounds to modulate inflammatory responses and cellular metabolism through the AhR pathway.

Furthermore, derivatives of the isomeric 2-naphthoic acid have been developed as selective antagonists for the P2Y14 receptor. acs.org This receptor is implicated in inflammatory processes, making its antagonists potentially useful for treating a range of conditions. Research has shown that specific derivatives can reduce airway eosinophilia in asthma models and reverse chronic neuropathic pain, highlighting the therapeutic promise of the naphthoic acid scaffold in addressing inflammation and pain. acs.org

The broader family of related naphthalene-containing compounds, such as hydroxy-1,4-naphthoquinones, is also under investigation. Compounds like juglone (B1673114) and plumbagin (B1678898) have been shown to inhibit the protein tyrosine phosphatase PTP1B, which in turn enhances EGFR phosphorylation. nih.gov This mechanism is relevant for developing treatments for skin diseases characterized by dysregulated cell signaling and could inform future research into the therapeutic applications of this compound derivatives. nih.gov

| Compound Class | Specific Derivative(s) | Biological Target | Potential Therapeutic Application | Reference |

|---|---|---|---|---|

| Hydroxynaphthoic Acids | 1-hydroxy-2-naphthoic acid, 4-hydroxy-2-naphthoic acid | Aryl Hydrocarbon Receptor (AhR) | Modulation of inflammation and cellular metabolism | nih.gov |

| Phenyl-2-naphthoic Acids | MRS4833 | P2Y14 Receptor (Antagonist) | Inflammatory diseases, metabolic disorders, neuropathic pain | acs.org |

| Hydroxy-1,4-naphthoquinones | Juglone, Plumbagin | Protein Tyrosine Phosphatase PTP1B (Inhibitor) | Skin repair and diseases with dysregulated cell signaling | nih.gov |

| 2-Hydroxy-1,4-naphthoquinones | Mannich bases of lawsone | Plasmodium falciparum | Antimalarial agents | researchgate.net |

Emerging Research Trends and Interdisciplinary Challenges in Hydroxynaphthoic Acid Chemistry